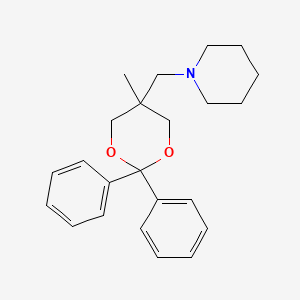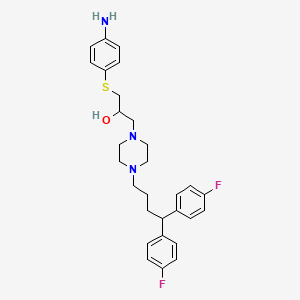
alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminophenyl group, a thioether linkage, and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol typically involves multiple steps, including the formation of the thioether linkage and the incorporation of the piperazine ring. Common synthetic routes may involve:
Formation of the Thioether Linkage: This step often involves the reaction of a thiol with a suitable electrophile, such as a halide or a sulfonate ester, under basic conditions.
Incorporation of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile and reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonate esters.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
- Gamma-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol
Uniqueness
Alpha-(((4-Aminophenyl)thio)methyl)-4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazineethanol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the thioether linkage and the specific arrangement of the piperazine ring.
Propriétés
Numéro CAS |
143759-77-7 |
|---|---|
Formule moléculaire |
C29H35F2N3OS |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
1-(4-aminophenyl)sulfanyl-3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C29H35F2N3OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21,32H2 |
Clé InChI |
FHQNNWOVEAQFGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


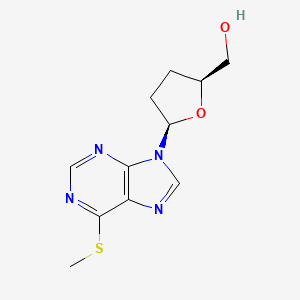
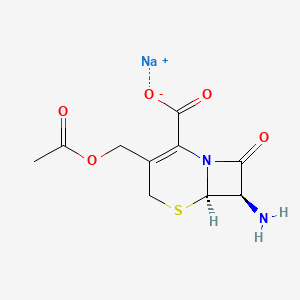
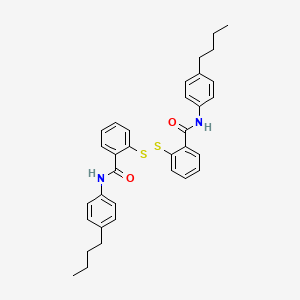
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
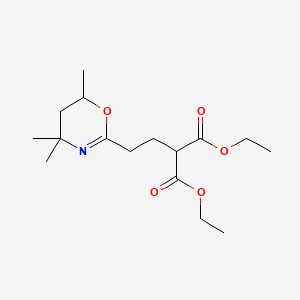
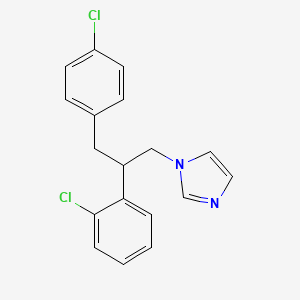
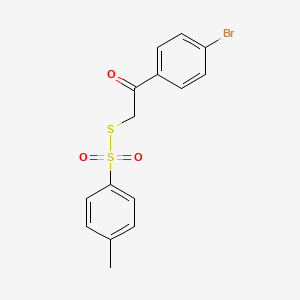
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
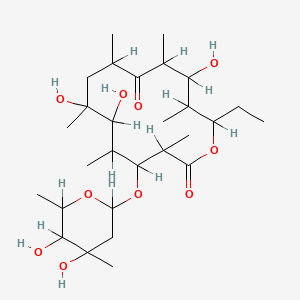
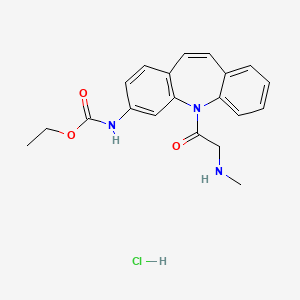
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)


